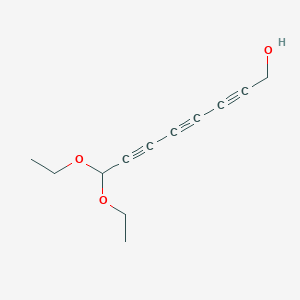
(1,2-Diphenylethyl)carbamodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-Diphenylethyl)carbamodithioic acid: is an organic compound that features a carbamodithioic acid functional group attached to a 1,2-diphenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Diphenylethyl)carbamodithioic acid typically involves the reaction of 1,2-diphenylethylamine with carbon disulfide in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature.
Base: Sodium hydroxide or potassium hydroxide is often used to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions: (1,2-Diphenylethyl)carbamodithioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamodithioic acid group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamodithioic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Halides or other nucleophiles can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Chemistry: In chemistry, (1,2-Diphenylethyl)carbamodithioic acid is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Industrially, the compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (1,2-Diphenylethyl)carbamodithioic acid exerts its effects involves its interaction with metal ions and proteins. The carbamodithioic acid group can chelate metal ions, forming stable complexes that can inhibit enzyme activity or alter protein function. This interaction can affect various molecular pathways, depending on the specific biological context.
Comparison with Similar Compounds
- (1,2-Diphenylethyl)carbamate
- (1,2-Diphenylethyl)thiocarbamate
- (1,2-Diphenylethyl)urea
Comparison: Compared to these similar compounds, (1,2-Diphenylethyl)carbamodithioic acid is unique due to the presence of the carbamodithioic acid group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
53356-19-7 |
|---|---|
Molecular Formula |
C15H15NS2 |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
1,2-diphenylethylcarbamodithioic acid |
InChI |
InChI=1S/C15H15NS2/c17-15(18)16-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H2,16,17,18) |
InChI Key |
AYKQJVFEQBJEDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)NC(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


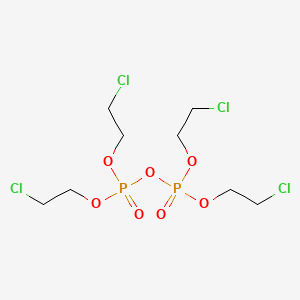
![4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile](/img/structure/B14637573.png)
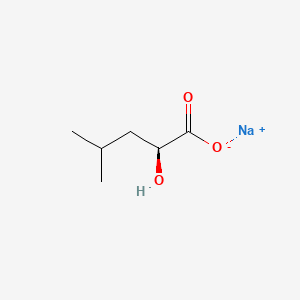
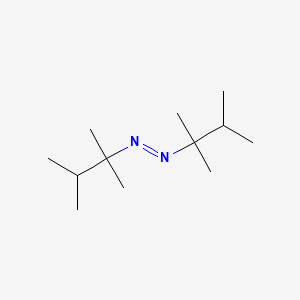

![Morpholine, 4-[1-(4-nitrophenyl)ethenyl]-](/img/structure/B14637603.png)
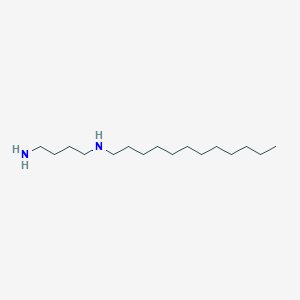
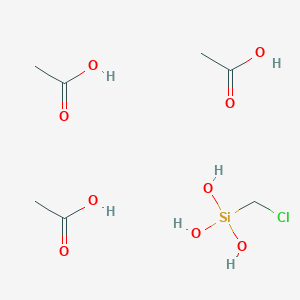
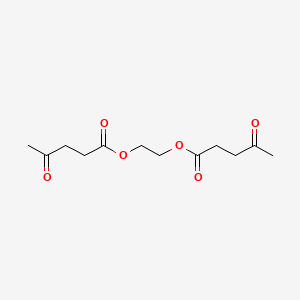
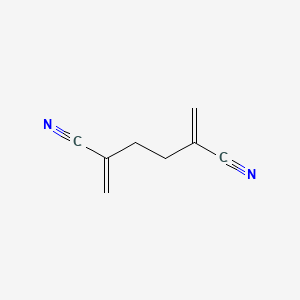
![1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14637637.png)
![Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl-](/img/structure/B14637646.png)
